Methyl 2-ethylideneoct-3-enoate
Description
Methyl 2-ethylideneoct-3-enoate is an α,β-unsaturated ester characterized by an ethylidene substituent (CH₂=CH–) at the second carbon and an enoate ester group (COOCH₃) at the third position of an eight-carbon chain. This structural motif confers reactivity typical of conjugated dienes and esters, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
112151-69-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2-ethylideneoct-3-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-10(5-2)11(12)13-3/h5,8-9H,4,6-7H2,1-3H3 |
InChI Key |
XJKHXAHJRLEVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Oxidative Functionalization of Alkenoic Acid Derivatives
The Dess-Martin periodinane (DMP)-mediated oxidation of allylic alcohols represents a cornerstone strategy for generating α,β-unsaturated carbonyl compounds. In a study by Jessen et al., methyl 2-oxobut-3-enoate was synthesized via DMP oxidation of methyl vinyl glycolate (MVG) in dichloromethane at room temperature, achieving quantitative conversion within 30 minutes. Adapting this protocol, methyl 2-ethylideneoct-3-enoate could theoretically be obtained through oxidation of a hypothetical octenol precursor (e.g., methyl 2-hydroxyoct-3-enoate). Key advantages include:
- Mild conditions : Room temperature operation minimizes thermal degradation.
- Functional group tolerance : DMP selectively oxidizes alcohols without affecting ester moieties.
- Scalability : The method has been demonstrated at multi-gram scales with yields exceeding 90%.
However, the stability of the resulting enone requires careful consideration. Jessen et al. observed that methyl 2-oxobut-3-enoate dimerizes via a hetero-Diels-Alder pathway at ambient temperatures. For this compound, analogous dimerization could occur unless stored at subzero temperatures (-18°C) or stabilized with radical inhibitors.
Catalytic Condensation of β-Ketoesters
Indium(III) chloride-catalyzed condensations provide another viable pathway. In the synthesis of cyclopenta[b]indole derivatives, ethyl acetoacetate undergoes tandem nucleophilic additions and eliminations when reacted with indole substrates under reflux conditions. Translating this methodology, this compound might be synthesized via:
- Knoevenagel condensation : Between methyl oct-3-enoate and acetaldehyde derivatives.
- Catalytic activation : Using InCl₃ (5–10 mol%) in aprotic solvents like dichloromethane or toluene.
- Temperature control : Optimal yields reported at 110°C with 2-hour reaction times.
This approach offers:
- Regioselectivity : Metal coordination directs β-ketoester reactivity.
- Atom economy : No stoichiometric byproducts beyond water.
- Modularity : Adaptable to diverse aldehyde partners for structural diversification.
Experimental validation would require monitoring via ¹H NMR to track the emergence of characteristic ethylidene protons (δ 5.8–6.2 ppm) and conjugated ester carbonyls (δ 165–170 ppm).
Solvent-Free Esterification and Dehydration
Patent WO2014071596A1 details a solvent-free method for synthesizing benzofuranone derivatives through sequential esterification and cyclodehydration. For this compound, a modified protocol could involve:
- Esterification : Reacting 2-ethylideneoct-3-enoic acid with methanol using p-toluenesulfonic acid (pTSA) as catalyst.
- Azeotropic dehydration : Removing water via distillation with trimethyl orthoformate.
- Product isolation : Crystallization from methanol yields >97% pure product.
Critical parameters include:
- Catalyst loading : 1–5 mol% pTSA optimal for minimizing side reactions.
- Temperature profile : 105–115°C during dehydration prevents retro-aldol decomposition.
- Scale-up potential : The solvent-free nature reduces waste and facilitates industrial adaptation.
Diels-Alder Cycloaddition Strategies
The inherent dienophilic character of α,β-unsaturated esters enables their use in [4+2] cycloadditions. Jessen et al. demonstrated that methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form functionalized cyclohexenes. For this compound, reverse electron-demand Diels-Alder reactions could be employed:
- Dienophile activation : Electron-withdrawing ester groups enhance reactivity.
- Thermal conditions : Refluxing toluene (110°C) for 24–72 hours.
- Post-reduction : Hydrogenation of cycloadducts yields saturated ester derivatives.
While this method primarily generates bicyclic products, it highlights the compound's potential as a synthetic building block.
Comparative Analysis of Synthetic Routes
The table below summarizes theoretical performance metrics for each method, extrapolated from analogous systems:
Key observations:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylideneoct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl 2-ethylideneoct-3-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-ethylideneoct-3-enoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS not specified)
Structural Features :
Comparison :
- Reactivity: Both compounds feature conjugated double bonds (ethylidene in Methyl 2-ethylideneoct-3-enoate vs. ylideneoxindole in 2a), enabling cycloaddition reactions.
- Synthetic Utility: While this compound may act as a diene in Diels-Alder reactions, 2a’s rigid oxindole scaffold facilitates stereoselective transformations.
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS not specified)
Structural Features :
Comparison :
- Electronic Effects: The imidazole ring in this compound introduces nitrogen-based electron-withdrawing effects, contrasting with the purely hydrocarbon-based ethylidene group in this compound.
- Applications: While this compound’s reactivity is dominated by its α,β-unsaturated ester, the imidazole derivative’s biological activity stems from its heteroaromatic core .
Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6)
Structural Features :
Comparison :
- Chain Length and Branching: Ethyl-3-methyl-2-hexenoate’s shorter carbon chain (C6 vs.
- Reactivity : Both compounds undergo nucleophilic attacks at the ester carbonyl, but the ethylidene group in the target compound offers additional conjugation for electrophilic additions.
Comparative Data Table
Key Research Findings
- Conjugation Effects: Compounds with conjugated systems (e.g., ylideneoxindoles, ethylidene esters) exhibit enhanced reactivity in cycloadditions compared to non-conjugated analogs .
- Steric and Electronic Tuning: Branching and chain length significantly influence physical properties (e.g., boiling points, solubility) and reaction pathways. For example, Ethyl-3-methyl-2-hexenoate’s compact structure favors volatility, whereas this compound’s longer chain may enhance lipophilicity .
- Biological Relevance : Heterocyclic derivatives (e.g., imidazole carboxylates) demonstrate broader pharmaceutical applications due to their nitrogen-rich scaffolds, unlike simpler esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
